3-Methyl-3-(methylsulfonylmethyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-methyl-3-(methylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C6H13NO2S/c1-6(3-7-4-6)5-10(2,8)9/h7H,3-5H2,1-2H3 |
InChI Key |
FOTZHUMXRQTIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CS(=O)(=O)C |
Origin of Product |
United States |
Computational Chemistry and Spectroscopic Characterization
Computational Modeling in Azetidine (B1206935) Synthesis and Reactivity Prediction
Computational chemistry has emerged as an indispensable tool for chemists, offering insights that can guide synthesis and explain observed reactivity. thescience.devmit.edu For strained ring systems like azetidines, computational models are particularly valuable for understanding their synthesis and predicting their chemical behavior. thescience.devnih.gov
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometries, electronic properties, and reaction mechanisms of various chemical systems, including those containing azetidine rings. researchgate.netmdpi.com DFT calculations can provide valuable information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformation and stability of molecules like 3-Methyl-3-(methylsulfonylmethyl)azetidine.
For instance, DFT studies on related thiazole-sulfonamide derivatives have been used to optimize molecular geometries and correlate theoretical findings with experimental data. mdpi.com In the context of azetidine derivatives, DFT calculations can help in understanding the influence of substituents, such as the methyl and methylsulfonylmethyl groups at the C3 position, on the geometry and electronic properties of the azetidine ring. These calculations can also be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. mdpi.com
A study on the adsorption behavior of anticancer drugs on nanocages utilized DFT to calculate adsorption energy, solvation energy, and other quantum molecular descriptors, demonstrating the versatility of this method in predicting molecular interactions. nih.gov Similar approaches could be applied to understand how this compound might interact with biological targets.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting molecules. youtube.comnumberanalytics.com The energy and symmetry of these orbitals are key to understanding how a molecule will react.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally suggests higher reactivity.
For bioactive azetidines, FMO analysis can provide insights into their potential interactions with biological macromolecules. researchgate.net Researchers at MIT and the University of Michigan have successfully used computational models based on frontier orbital energies to predict the outcome of photocatalyzed reactions to form azetidines. thescience.devmit.edu This highlights the power of FMO theory in guiding the synthesis of these strained heterocycles. thescience.devmit.edu For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack and guide the design of reactions involving this compound.
Understanding the mechanism of a chemical reaction requires the identification of transition states and the mapping of the reaction pathway. Computational methods, particularly DFT, are powerful tools for locating transition state structures and calculating their energies. This information allows for the determination of the activation energy of a reaction, providing a quantitative measure of its feasibility.
Recent advancements in the synthesis of azetidines have been guided by computational studies of reaction mechanisms. For example, computational studies have been used to understand the intramolecular [2+2]-cycloaddition in the photochemical synthesis of pyrrolizidinones, which contain an azetidine structural unit. nih.gov Similarly, the synthesis of azetidines through intramolecular Pd(II)-catalyzed C(sp³)–H amination has been elucidated with the aid of computational analysis of the reaction pathway. rsc.org
For the synthesis of this compound, computational investigation of potential reaction pathways, such as the cyclization of a suitable precursor, could help in optimizing reaction conditions and identifying potential side products. A patent describing a process for the synthesis of azetidine and its derivatives highlights the importance of understanding the reaction conditions to promote ring formation. google.com
Spectroscopic Techniques for Structure Elucidation and Characterization
The definitive confirmation of the structure of a newly synthesized compound like this compound requires the use of various spectroscopic techniques. NMR spectroscopy and mass spectrometry are among the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry of a molecule can be established. organicchemistrydata.orgorganicchemistrydata.org
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons, the methylene (B1212753) protons of the sulfonylmethyl group, and the methylene protons of the azetidine ring. The chemical shifts of the azetidine ring protons would be particularly informative about the ring conformation and the electronic environment created by the substituents. researchgate.net Databases of NMR chemical shifts for various functional groups and heterocyclic systems can aid in the interpretation of these spectra. organicchemistrydata.orgsigmaaldrich.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Azetidine and Related Structures
| Compound/Fragment | Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
| Azetidine | CH₂ (α to N) | ~3.3 | t | CDCl₃ |
| Azetidine | CH₂ (β to N) | ~2.2 | quint | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | CH₃ (on ring) | 1.41 | s | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | SO₂CH₃ | 2.85 | s | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | SO₂CH₂ | 3.39, 3.54 | d, d | CDCl₃ |
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Azetidine and Related Structures
| Compound/Fragment | Carbon | Chemical Shift (ppm) | Solvent |
| Azetidine | C (α to N) | ~49 | CDCl₃ |
| Azetidine | C (β to N) | ~25 | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | C (quaternary on ring) | 47.2 | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | SO₂CH₃ | 42.7 | CDCl₃ |
| 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | SO₂CH₂ | 60.4 | CDCl₃ |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer valuable structural insights. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the substituents from the azetidine ring and fragmentation of the ring itself. The presence of the sulfonyl group would also lead to characteristic fragmentation pathways. While specific HRMS data for this compound is not publicly available, HRMS data for a related compound, 1-acetyl-3-methyl-3-((methylsulfonyl)methyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, has been reported as [M+Na]⁺ calculated for C₁₅H₁₇NNaO₄S⁺ 330.0776, found 330.0776. rsc.org Another related compound, 7-(4-((3-((Methylsulfonyl)methyl)azetidin-1-yl)sulfonyl)phenyl)-quinoline, has reported HRMS (TOF MS ESI+) found [M + H]⁺ 382.1586, [C₂₁H₂₄N₃O₂S]⁺ requires 382.1589. acs.org A patent application also mentions the mass peak for a related structure. googleapis.com
Infrared (IR) Spectroscopy
The primary functional groups in this compound are the azetidine ring (a secondary amine), a methyl group, and a methylsulfonyl group. The table below outlines the predicted IR absorption regions for these groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Azetidine N-H | Stretching | 3300-3500 (broad) |
| Bending | 1580-1650 | |
| Alkyl C-H | Stretching | 2850-2960 |
| Bending | 1350-1470 | |
| Sulfonyl S=O | Asymmetric Stretching | 1300-1350 |
| Symmetric Stretching | 1120-1160 | |
| C-N | Stretching | 1020-1250 |
| C-S | Stretching | 600-800 |
It is important to note that the strained four-membered azetidine ring may cause slight shifts in the expected frequencies compared to acyclic amines. For instance, in a study on novel 3-substituted azetidine derivatives, characteristic absorption bands for ester and Boc-protected amine functionalities were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively, highlighting how substitution can influence the IR spectrum. mdpi.com Without experimental data for this compound, these predictions serve as a general guide.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute and relative configuration of chiral centers. The molecule this compound possesses a chiral center at the C3 position of the azetidine ring.
As of the latest literature review, there are no publicly available X-ray crystallographic data for this compound. Therefore, its absolute and relative configuration have not been experimentally determined and reported through this method.
In principle, if a suitable single crystal of this compound or one of its salts could be grown, X-ray diffraction analysis would provide definitive information on its solid-state conformation and stereochemistry. This would involve measuring the diffraction pattern of X-rays passing through the crystal and using this data to construct an electron density map of the molecule. The resulting structural model would reveal the bond lengths, bond angles, and torsional angles, confirming the connectivity and spatial orientation of the methyl and methylsulfonylmethyl groups relative to the azetidine ring.
For example, in a study of a different chiral compound, SYA0340, X-ray crystallography of its oxalate (B1200264) salt was successfully used to determine the absolute configuration of its enantiomers. nih.gov This highlights the utility of the technique for unambiguously assigning stereochemistry in complex molecules.
Advanced Applications in Organic Synthesis and Chemical Biology
3-Methyl-3-(methylsulfonylmethyl)azetidine as a Versatile Synthetic Building Block
The strategic placement of functional groups on the azetidine (B1206935) core allows it to serve as a versatile building block for the synthesis of more complex molecular architectures. The presence of a methyl group and a methylsulfonylmethyl group at the C3 position of this compound offers distinct points for chemical modification and incorporation into larger structures.
Azetidines are increasingly utilized as foundational scaffolds for the synthesis of diverse and complex heterocyclic systems. Their inherent ring strain can be harnessed to drive reactions that lead to the formation of larger, more intricate ring systems. rsc.org For instance, the functional groups on substituted azetidines can be manipulated to participate in intramolecular cyclizations or cycloaddition reactions, yielding novel polycyclic or spirocyclic frameworks. nih.govresearchgate.net The development of methods for the divergent preparation of substituted azetidines allows for systematic variation of their structural characteristics, which is crucial for screening and optimization in drug discovery. researchgate.net The synthesis of azetidines can be achieved through various methods, including intramolecular C(sp3)–H amination and [2+2] photocycloaddition reactions, which provide access to a wide range of functionalized azetidine building blocks. rsc.orgrsc.org
The utility of azetidine derivatives as scaffolds is highlighted by their role in the synthesis of conformationally restricted analogues of biologically active molecules like piperidines. rsc.org The methyl and methylsulfonylmethyl groups of this compound provide steric bulk and potential for further functionalization, making it a candidate for the construction of unique heterocyclic systems that might otherwise be difficult to access.
The conformationally constrained nature of the azetidine ring makes it an attractive component for the design of peptidomimetics and unnatural amino acid analogues. By replacing native amino acid residues with azetidine-based structures, it is possible to introduce specific conformational biases into peptides, which can enhance their metabolic stability, receptor-binding affinity, and biological activity. mdpi.com
Azetidine-2-carboxylic acid and its derivatives, as constrained analogues of proline, have been widely used in the synthesis of small peptides. mdpi.com Furthermore, other substituted azetidines have been developed as analogues for GABA and δ-aminovaleric acid. mdpi.com The synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition, expanding the toolbox for creating peptidomimetics. nih.gov The incorporation of unnatural amino acids is a key strategy for improving the therapeutic potential of peptides. mdpi.com Given this context, this compound could potentially be functionalized to create novel unnatural amino acid analogues for incorporation into peptide chains, offering new avenues for drug discovery.
Azetidines as Chiral Templates and Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as powerful tools in the field of asymmetric catalysis, serving as both chiral templates and ligands for a variety of metal-catalyzed and organocatalytic reactions. researchgate.netbirmingham.ac.uk Since the 1990s, their application has led to significant advancements in the enantioselective synthesis of complex molecules. researchgate.netbirmingham.ac.uk
The rigid four-membered ring of azetidines provides a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity. researchgate.net Chiral azetidine-derived ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk For example, C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have shown catalytic ability in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net
The development of new chiral ligands derived from azetidines continues to be an active area of research. researchgate.net Although specific applications of this compound in asymmetric catalysis have not been extensively reported, its chiral nature, if resolved into its enantiomers, would make it a potential candidate for development into a novel ligand or organocatalyst. The first catalytic asymmetric desymmetrization of azetidines has been reported, highlighting the potential for creating highly enantioenriched and densely functionalized products from azetidine precursors. nih.gov These products are versatile precursors for other useful chiral molecules. nih.gov
| Reaction Type | Catalyst/Ligand Type | Enantioselectivity | Reference |
| Friedel-Crafts Alkylations | Chiral Azetidine-derived Organocatalysts | Moderate to High | researchgate.netbirmingham.ac.uk |
| Henry Reactions | Chiral Azetidine-derived Ligands | Moderate to High | researchgate.netbirmingham.ac.uk |
| Michael-type Reactions | Chiral Azetidine-derived Organocatalysts | Moderate to High | researchgate.netbirmingham.ac.uk |
| Diethylzinc addition to Aldehydes | Chiral C2-symmetric Azetidine Derivatives | Up to 98% ee | researchgate.net |
| Asymmetric Aldol Reaction | Chiral Organocatalysts from Aziridines (leading to chiral azetidines) | Up to >99% ee | nih.gov |
Polymerization Studies of Azetidine Derivatives
The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), a process that can yield polyamines with various architectures. rsc.orgrsc.org Both cationic and anionic ROP mechanisms have been explored for azetidine derivatives. rsc.orgrsc.org
The cationic ring-opening polymerization (CROP) of azetidines typically proceeds via a nucleophilic attack of the monomer's nitrogen on a strained cyclic ammonium (B1175870) salt, which is the active species of the growing polymer chain. acs.org This process is driven by the relief of ring strain. acs.org The CROP of unsubstituted azetidine was first reported in 1974 and results in hyperbranched poly(trimethylenimine). rsc.org
The polymerization of N-substituted aziridines and azetidines often proceeds through a cationic mechanism. rsc.org However, control over the polymerization can be challenging due to branching and potential termination reactions. rsc.org For some azetidines, like 1,3,3-trimethylazetidine, the polymerization is slow but exhibits living characteristics, allowing for the synthesis of polymers with controlled molecular weights. acs.org
| Monomer | Polymerization Characteristics | Resulting Polymer | Reference |
| Azetidine | Cationic, Hyperbranching | Hyperbranched Poly(trimethylenimine) | rsc.org |
| 1,3,3-Trimethylazetidine | Slow, Living Polymerization | Controlled Molecular Weight Polymer | acs.org |
| 1-Methylazetidine | More reactive than trimethyl derivative, high conversion | High Conversion Polymer | acs.org |
The anionic ring-opening polymerization (AROP) of azetidines is a more recent development. The first reported AROP of an azetidine involved N-(methanesulfonyl)azetidine. rsc.orgresearchgate.net This polymerization, initiated by n-butylpotassium N-methylsulfonamide in DMSO at elevated temperatures, produces a branched polymer. rsc.orgresearchgate.net The branching occurs due to chain transfer involving the deprotonation of the methanesulfonyl group. rsc.orgresearchgate.net
Studies on the AROP of various N-(alkylsulfonyl)azetidines have shown that the nature of the alkyl group on the sulfonyl moiety significantly impacts the polymerization kinetics and the properties of the resulting polymer. nsf.gov For instance, while N-(ethanesulfonyl)azetidine and N-(2-propanesulfonyl)azetidine produce soluble, branched polymers, the polymerization of N-(tert-butylsulfonyl)azetidine leads to a precipitated, linear polymer. nsf.gov The copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine has been shown to be a living polymerization, yielding linear poly(sulfonylazetidine)s with narrow molecular weight distributions. nih.gov These polymers can be reductively processed to afford linear poly(trimethylenimine). nih.gov The presence of the methylsulfonylmethyl group in this compound suggests that its N-functionalized derivatives could potentially undergo AROP, similar to other N-sulfonylated azetidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
